(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a tetrazole group, which is a type of heterocyclic compound. The presence of these groups suggests that this compound could have potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Molecular Interaction Studies
The compound's analogs have been studied for their interactions with various receptors, such as the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models have been developed to understand the binding interactions, which are crucial for designing receptor-specific drugs (Shim et al., 2002).
Structural and Theoretical Analysis
Detailed structural and theoretical analyses, such as X-ray diffraction studies, Hirshfeld surface analysis, and density functional theory calculations, provide insights into the compound's geometry and electronic properties. These studies aid in the design of materials with desired physical and chemical characteristics (Karthik et al., 2021).
Synthesis of Metal Complexes
Research has shown the potential of the compound's derivatives in synthesizing metal complexes, which have applications in catalysis, material science, and as therapeutic agents. The synthesis involves microwave-induced techniques, highlighting modern approaches to chemical synthesis (Büyükkıdan & Özer, 2013).
Antimicrobial and Antifungal Agents
Derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities, showing potential as new therapeutic agents against various pathogens (Bektaş et al., 2007).
Apoptosis Inducing and Tubulin Polymerization Inhibition
Certain derivatives exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, highlighting their potential in cancer therapy (Manasa et al., 2020).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-14-3-4-15(2)18(13-14)28-9-11-29(12-10-28)20(31)19-25-27-30(26-19)16-5-7-17(8-6-16)32-21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQJXXSVHPYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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